1-(tert-Butoxy)-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxy)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a tert-butoxy group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(tert-Butoxy)-2-(trifluoromethyl)benzene typically involves the introduction of the tert-butoxy and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation reaction, where tert-butyl alcohol and trifluoromethylbenzene are reacted in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product .
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction parameters and reducing the formation of by-products .
Chemical Reactions Analysis
1-(tert-Butoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy or trifluoromethyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid, while reduction could produce tert-butylbenzene.
Scientific Research Applications
1-(tert-Butoxy)-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(tert-Butoxy)-2-(trifluoromethyl)benzene exerts its effects is largely dependent on its chemical structure. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The trifluoromethyl group is highly electronegative, affecting the electron density of the benzene ring and making it more reactive towards electrophilic substitution reactions .
Molecular targets and pathways involved include interactions with enzymes and receptors that recognize aromatic compounds. The compound’s unique structure allows it to participate in specific binding interactions, making it useful in biochemical studies .
Comparison with Similar Compounds
1-(tert-Butoxy)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(tert-Butoxy)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group in the para position, leading to different reactivity and applications.
1-(tert-Butoxy)-2-methylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and uses.
1-(tert-Butoxy)-2-chlorobenzene:
The uniqueness of this compound lies in the combination of the tert-butoxy and trifluoromethyl groups, which impart distinct chemical properties and make it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-10(2,3)15-9-7-5-4-6-8(9)11(12,13)14/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFDNOVBCVEBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.